N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl halides in the presence of a base such as potassium carbonate.
Coupling with Pyridine-4-carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyridine Carboxamides: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide is unique due to its combined benzimidazole and pyridine carboxamide structure, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H22N4O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)13-23-17-6-4-3-5-16(17)22-18(23)9-12-21-19(24)15-7-10-20-11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,21,24) |
InChI Key |
JYZMKYISMDTOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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